N-(3-chloro-4-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in pharmaceuticals and agrochemicals. This compound features a unique combination of functional groups that contribute to its biological activity and chemical properties.
This compound belongs to the class of sulfanyl-containing acetamides, characterized by the presence of a sulfur atom linked to an acetamide moiety. It also contains a chloro and methoxy substituent on the phenyl ring, which may influence its reactivity and biological activity.
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves several steps:
Technical details regarding reaction conditions, such as temperature, solvent choice, and catalysts, are crucial for optimizing yield and purity but are not specified in the available literature.
The molecular structure of N-(3-chloro-4-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can be represented using various structural formulas:
CN(C(C(C(Nc(cc1)cc(Cl)c1OC)=O)c1c2cccc1)c(cc1)ccc1OC)C2=O
These representations illustrate the compound's complex arrangement of atoms, including the chlorinated phenyl ring and the sulfur-containing moiety.
The molecular weight is approximately 388.86 g/mol. Detailed spectroscopic data (e.g., NMR, IR) would provide further insight into its structural characteristics but are not included in the available sources.
Further pharmacological studies would be necessary to elucidate its precise mechanism of action.
The physical properties such as melting point, boiling point, and solubility are not explicitly stated in available sources but are essential for understanding its behavior in different environments.
Chemical properties include reactivity towards nucleophiles and electrophiles due to functional groups present. The presence of both chloro and methoxy groups suggests potential for electrophilic aromatic substitution reactions.
Relevant analyses such as spectral data (UV/Vis, NMR) would further characterize these properties but require experimental determination.
N-(3-chloro-4-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has potential applications in:
Research into its efficacy and safety profiles would be necessary to validate these applications fully.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4